3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine
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Overview
Description
3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings
Preparation Methods
The synthesis of 3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine typically involves multi-step reactions. One common synthetic route starts with the preparation of the imidazole derivative, followed by the introduction of the pyridazine ring. The ethylthio group is then introduced through a substitution reaction. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imidazole or pyridazine rings.
Substitution: The ethylthio group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The imidazole ring is known for its biological activity, making this compound a candidate for drug development.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The ethylthio group can participate in redox reactions, influencing the compound’s overall reactivity. The pyridazine ring can interact with nucleic acids and proteins, affecting cellular processes.
Comparison with Similar Compounds
3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine can be compared with other similar compounds such as:
4-(1H-imidazol-1-yl)phenol: This compound also contains an imidazole ring but lacks the pyridazine and ethylthio groups, making it less versatile in terms of reactivity and applications.
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one: This compound has a similar imidazole-phenyl structure but differs in the presence of a ketone group instead of the pyridazine and ethylthio groups.
Properties
IUPAC Name |
3-ethylsulfanyl-6-(4-imidazol-1-ylphenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-2-20-15-8-7-14(17-18-15)12-3-5-13(6-4-12)19-10-9-16-11-19/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILIHHROVHGNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C=C1)C2=CC=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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